![molecular formula C16H22N4O2 B5426532 N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5426532.png)
N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as EIMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EIMU is a urea derivative that possesses a unique molecular structure, making it an attractive compound for researchers to study.
Wirkmechanismus
The mechanism of action of EIMU involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell shape maintenance. By inhibiting tubulin polymerization, EIMU disrupts the formation of microtubules, leading to the inhibition of cell division and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
EIMU has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, EIMU has been shown to possess anti-inflammatory properties. EIMU has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, EIMU has been shown to possess neuroprotective properties and has been found to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
EIMU possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized using a simple and efficient method. Additionally, EIMU exhibits potent anti-cancer activity and possesses various biochemical and physiological effects, making it an attractive compound for researchers to study. However, EIMU also possesses several limitations. It has poor solubility in water, which can make it challenging to use in some experiments. Additionally, EIMU has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on EIMU. One potential area of research is the development of EIMU-based drugs for the treatment of cancer. Additionally, EIMU has been found to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurological diseases. Further research is needed to fully understand the safety and efficacy of EIMU in humans and to explore its potential applications in various fields.
Conclusion:
In conclusion, EIMU is a urea derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. EIMU exhibits potent anti-cancer activity, possesses anti-inflammatory and neuroprotective properties, and has several advantages for lab experiments. However, further research is needed to fully understand the safety and efficacy of EIMU in humans and to explore its potential applications in various fields.
Synthesemethoden
EIMU can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-isopropyl-N'-methylurea with 4-methylphenylhydrazine and ethyl chloroformate in the presence of a base. The resulting product is then treated with oxalyl chloride and triethylamine to obtain EIMU.
Wissenschaftliche Forschungsanwendungen
EIMU has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. EIMU has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, EIMU has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Eigenschaften
IUPAC Name |
3-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-5-17-16(21)20(11(2)3)10-14-18-15(19-22-14)13-8-6-12(4)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJYDZRFDRYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.